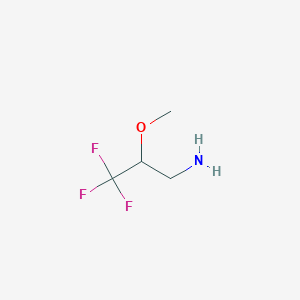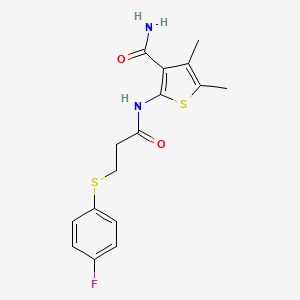![molecular formula C17H21NO5 B2913051 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol CAS No. 1232808-85-3](/img/structure/B2913051.png)
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with the inhibition of several biochemical pathways, including those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .
Result of Action
Tmp-bearing compounds have been associated with various biological effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The compound’s interaction with proteins such as tubulin and heat shock proteins suggests its potential in modulating cellular stress responses and cytoskeletal dynamics . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has been shown to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and metabolic flux. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to tubulin inhibits microtubule polymerization, disrupting the cytoskeleton and leading to cell cycle arrest . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains relatively stable under controlled conditions, maintaining its biological activity for extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and improved metabolic function . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing their activity and altering the metabolic flux . This interaction can lead to changes in the levels of various metabolites, impacting cellular metabolism and energy production. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential side effects in therapeutic contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its biological activity . Additionally, the compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects, highlighting the importance of understanding its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization allows it to interact with key biomolecules and exert its effects on cellular processes. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)imino]methyl}phenol: Similar structure but with an imino group instead of an amino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a similar phenylamino structure.
Uniqueness
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol is unique due to its specific combination of methoxy and amino groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-methoxy-6-[(3,4,5-trimethoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-20-13-7-5-6-11(16(13)19)10-18-12-8-14(21-2)17(23-4)15(9-12)22-3/h5-9,18-19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIZXWKPPVLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)


![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2912975.png)




![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)
![N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2912988.png)
![(2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2912990.png)

